
1,1-(Bis(3,4-(methylenedioxy)phenyl))-3-(diethylamino)-2-methyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains two 1,3-benzodioxole groups, a diethylamino group, and a methyl group attached to a propanol backbone. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,3-benzodioxole: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The 1,3-benzodioxole is then alkylated with a suitable alkyl halide to introduce the desired substituents.
Amination: The alkylated product undergoes amination with diethylamine to introduce the diethylamino group.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1-di(1,3-benzodioxol-5-yl)-2-methyl-1-propanol: Lacks the diethylamino group, resulting in different chemical and biological properties.
1,1-di(1,3-benzodioxol-5-yl)-3-(methylamino)-2-methyl-1-propanol: Contains a methylamino group instead of a diethylamino group, leading to variations in reactivity and applications.
Uniqueness
1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
21564-55-6 |
|---|---|
分子式 |
C22H27NO5 |
分子量 |
385.5 g/mol |
IUPAC名 |
1,1-bis(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C22H27NO5/c1-4-23(5-2)12-15(3)22(24,16-6-8-18-20(10-16)27-13-25-18)17-7-9-19-21(11-17)28-14-26-19/h6-11,15,24H,4-5,12-14H2,1-3H3 |
InChIキー |
IDDKYGBAGCBUSM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C)C(C1=CC2=C(C=C1)OCO2)(C3=CC4=C(C=C3)OCO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


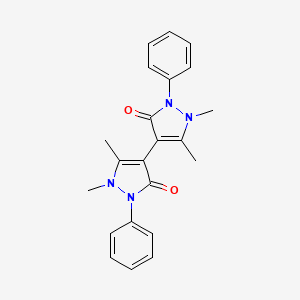
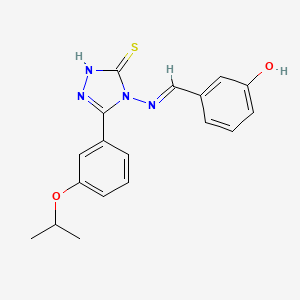
![3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B12011622.png)

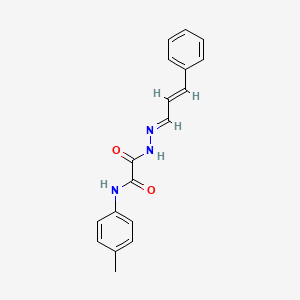
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)

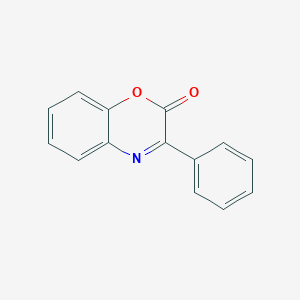
![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)

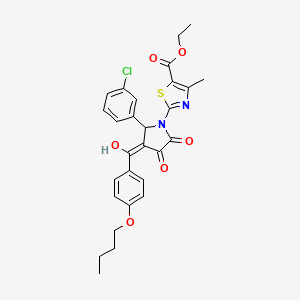
![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
